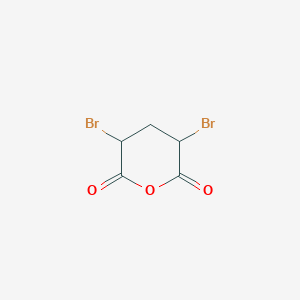
3,5-Dibromo-dihydro-pyran-2,6-dione
描述
3,5-Dibromo-dihydro-pyran-2,6-dione: is a derivative of pyruvic acid and is known for its significant properties in various fields of research and industry. This compound has the molecular formula C5H4Br2O3 and a molecular weight of 271.892 g/mol . It is also referred to as bromopyruvic acid .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-dihydro-pyran-2,6-dione typically involves the bromination of dihydro-pyran-2,6-dione. The reaction conditions often include the use of bromine in an appropriate solvent under controlled temperature conditions.
Industrial Production Methods: Industrial production methods for this compound involve large-scale bromination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 3,5-Dibromo-dihydro-pyran-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of dihydro-pyran-2,6-dione.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed:
Oxidation: Products vary based on the oxidizing agent but can include carboxylic acids and ketones.
Reduction: The major product is dihydro-pyran-2,6-dione.
Substitution: Substituted pyran-2,6-dione derivatives.
科学研究应用
Chemistry: 3,5-Dibromo-dihydro-pyran-2,6-dione is used as a building block in organic synthesis. It is involved in the synthesis of various heterocyclic compounds and serves as an intermediate in the preparation of pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain metabolic pathways, making it a candidate for drug development.
Medicine: The compound’s ability to inhibit specific enzymes has led to research into its potential therapeutic applications, particularly in cancer treatment. It is being investigated for its role in disrupting cancer cell metabolism.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
作用机制
The mechanism of action of 3,5-Dibromo-dihydro-pyran-2,6-dione involves its interaction with specific molecular targets, primarily enzymes involved in metabolic pathways. The compound acts as an inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can disrupt metabolic processes, leading to potential therapeutic effects, particularly in cancer cells where metabolism is often dysregulated.
相似化合物的比较
3,5-Dimethyl-dihydro-pyran-2,6-dione: This compound has similar structural features but with methyl groups instead of bromine atoms.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: Another related compound with hydroxyl and methyl groups.
Uniqueness: 3,5-Dibromo-dihydro-pyran-2,6-dione is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity. The bromine atoms enhance its ability to participate in substitution reactions and increase its potential as an enzyme inhibitor.
属性
IUPAC Name |
3,5-dibromooxane-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2O3/c6-2-1-3(7)5(9)10-4(2)8/h2-3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGKMZHCBCNDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC(=O)C1Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
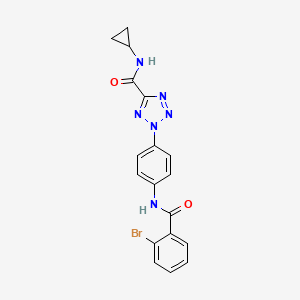
![N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/new.no-structure.jpg)
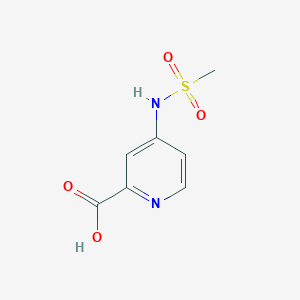
![1-ethyl-2-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2680537.png)
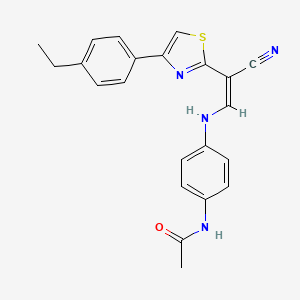
![6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2680540.png)
![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B2680542.png)
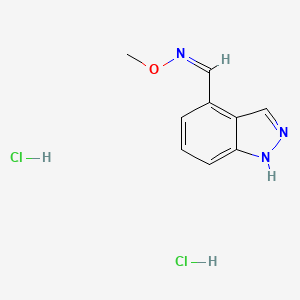
![2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2680545.png)
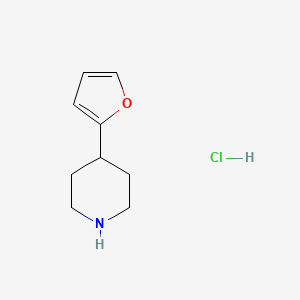
![5-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2680548.png)
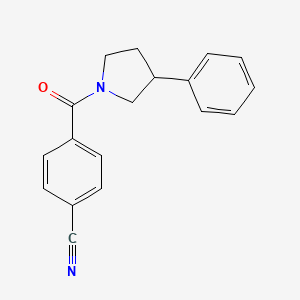
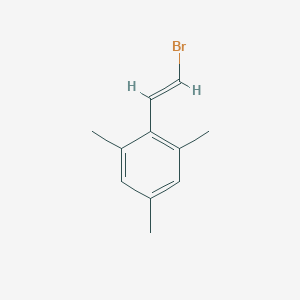
![3-isobutyl-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680552.png)
